![molecular formula C6H10FN B13240577 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13240577.png)
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-2-azabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a fluoromethyl group and an azabicyclohexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it challenging to scale up . Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to polysubstituted bicyclo[2.1.1]hexanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specialized conditions required for its synthesis. advancements in photochemistry and catalysis may pave the way for more efficient industrial-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include nucleophiles and electrophiles, which replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of ligand-directed degraders (LDDs), which target protein degradation.
Organic Synthesis: The compound serves as a versatile intermediate in the preparation of various bioactive molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its fluoromethyl and azabicyclohexane moieties. These interactions can lead to the modulation of biological pathways, making it useful in medicinal chemistry for the development of drugs that target specific proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but includes an oxygen atom instead of nitrogen.
Polysubstituted Bicyclo[2.1.1]hexanes: These compounds have various substituents on the bicyclic framework and are used in pharmaceutical research.
Uniqueness
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane is unique due to its azabicyclohexane structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in the development of new pharmaceuticals.
Propriétés
Formule moléculaire |
C6H10FN |
|---|---|
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H10FN/c7-4-6-1-5(2-6)3-8-6/h5,8H,1-4H2 |
Clé InChI |
KQYYXSBTHZHTLO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(NC2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)

![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)
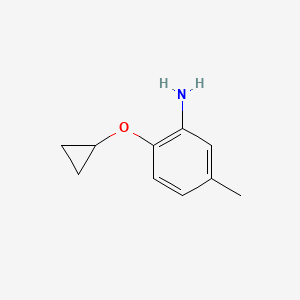
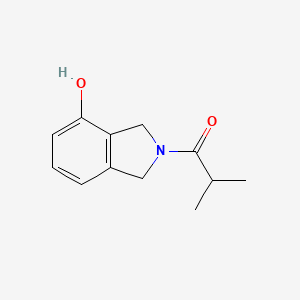
![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
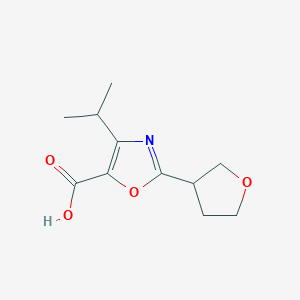
![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)

![3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13240537.png)
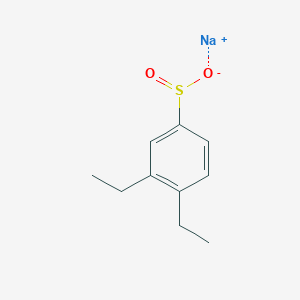
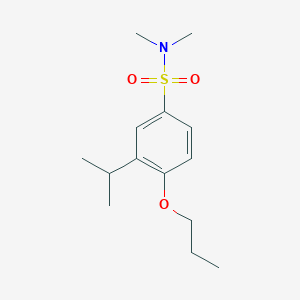
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13240572.png)

